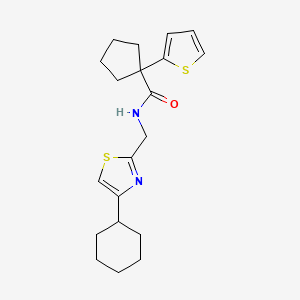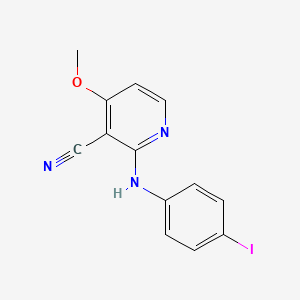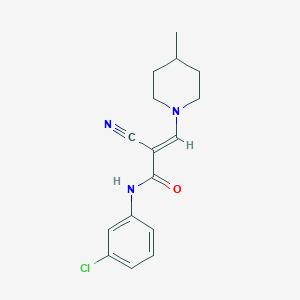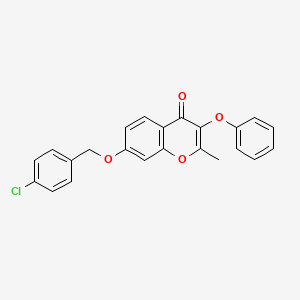
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the class of compounds known as thiazoles and has been found to possess unique biochemical and physiological properties. In
Mécanisme D'action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme, cyclin-dependent kinase 4 (CDK4), which is involved in the cell cycle progression. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-cyclohexylthiazol-2-amine with 2-bromo-5-methylthiophene to form N-(4-cyclohexylthiazol-2-yl)-5-methylthiophene-2-carboxamide. This intermediate compound is then reacted with cyclopentanecarbonyl chloride in the presence of a base to form the final product, N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been found to have potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c23-19(20(10-4-5-11-20)17-9-6-12-24-17)21-13-18-22-16(14-25-18)15-7-2-1-3-8-15/h6,9,12,14-15H,1-5,7-8,10-11,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTAZWZCAVBBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)
![2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B2392945.png)
![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)



![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)
![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)
